Blinin

Description

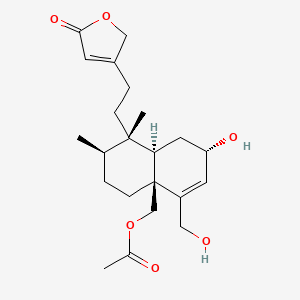

This compound has been reported in Eschenbachia blinii with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,4aS,7R,8S,8aR)-2-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,5,6,7,8a-hexahydronaphthalen-4a-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O6/c1-14-4-7-22(13-28-15(2)24)17(11-23)9-18(25)10-19(22)21(14,3)6-5-16-8-20(26)27-12-16/h8-9,14,18-19,23,25H,4-7,10-13H2,1-3H3/t14-,18-,19-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSSNTKMBVTREV-DDHROXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CC(C=C2CO)O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)C[C@@H](C=C2CO)O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Blinin: A Technical Guide for Natural Product Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of Blinin, a neoclerodane diterpene, from the plant Conyza blinii. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this bioactive compound. The methodologies outlined are based on established protocols for the isolation of similar natural products, supplemented with specific data reported for this compound.

Introduction to this compound and Conyza blinii

Conyza blinii, a member of the Asteraceae family, is a medicinal plant traditionally used in Southwest China. It is a rich source of various secondary metabolites, including triterpenoid saponins, flavonoids, and diterpenes. Among these, this compound, a neoclerodane diterpenolactone, stands out as a characteristic compound of this species. First isolated and identified in 1989, its structure was elucidated through chemical and spectroscopic methods, and confirmed by X-ray crystal analysis[1]. The unique chemical structure of this compound has made it a subject of interest for further phytochemical and pharmacological studies.

Experimental Protocols

The following sections detail a representative methodology for the isolation of this compound from Conyza blinii, synthesized from standard practices for the isolation of neoclerodane diterpenes.

Plant Material Collection and Preparation

Fresh, healthy aerial parts of Conyza blinii are collected and authenticated. The plant material is then washed, dried in a shaded, well-ventilated area to a constant weight, and subsequently ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction, typically using a solvent such as ethanol or methanol at room temperature. The mixture is macerated for several days with periodic agitation or subjected to Soxhlet extraction to ensure thorough percolation of the solvent through the plant matrix, thereby maximizing the yield of extracted compounds. The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

The crude extract, a complex mixture of various phytochemicals, requires fractionation to separate compounds based on their polarity. This is a critical step to isolate the less polar diterpenes, like this compound, from more polar compounds such as saponins and glycosides.

A common approach involves solvent-solvent partitioning. The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as:

-

Hexane: To remove highly nonpolar compounds like fats and waxes.

-

Ethyl Acetate: This fraction is expected to contain the diterpenes, including this compound.

-

n-Butanol: To sequester the more polar saponins.

The ethyl acetate fraction is collected and concentrated, as it is the most likely to be enriched with this compound.

Chromatographic Purification

The ethyl acetate fraction undergoes a series of chromatographic separations to isolate this compound to a high degree of purity.

2.4.1. Silica Gel Column Chromatography

The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient solvent system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC), and those with similar profiles are pooled together.

2.4.2. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Fractions from the silica gel column that show the presence of this compound are further purified using semi-preparative HPLC. A C18 column is often employed with a mobile phase consisting of a mixture of methanol, acetonitrile, and water[2]. The elution can be isocratic or a gradient, and the effluent is monitored with a UV detector. The peak corresponding to this compound is collected. In a documented separation, this method yielded 19 mg of this compound[3].

Data Presentation

The following tables summarize the key data points in a typical isolation and characterization workflow for this compound.

Table 1: Summary of a Representative Isolation of this compound

| Step | Sub-Step | Details | Yield (Representative) |

| Extraction | Maceration | Dried aerial parts of Conyza blinii with 95% Ethanol. | - |

| Fractionation | Liquid-Liquid Partitioning | Sequential partitioning with hexane and ethyl acetate. | - |

| Purification | Silica Gel Chromatography | Gradient elution with hexane-ethyl acetate. | - |

| Fine Purification | Semi-Preparative HPLC | C18 column, MeCN-H₂O mobile phase. | 19 mg[3] |

Table 2: Spectroscopic Data for Structural Elucidation of this compound

| Technique | Purpose | Observed Data (Representative for Neoclerodane Diterpenes) |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Provides the [M+H]⁺ or [M+Na]⁺ ion peak. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Peaks corresponding to lactone, hydroxyl, and carbonyl groups. |

| ¹H NMR Spectroscopy | Determination of the proton framework of the molecule. | Chemical shifts, coupling constants, and integration values for each proton. |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton of the molecule. | Chemical shifts for each carbon atom. |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of connectivity and stereochemistry. | Correlation peaks establishing the complete molecular structure. |

| X-ray Crystallography | Unambiguous determination of the 3D structure. | Provides precise bond lengths, bond angles, and stereochemistry.[1] |

Visualizations

The following diagrams illustrate the key processes in the isolation of this compound.

References

- 1. [논문]this compound, a neoclerodane diterpene from Conyza blinii [scienceon.kisti.re.kr]

- 2. Rapid characterization of triterpene saponins from Conyza blinii by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Clerodane-type Diterpene from Conyza blinii Levl. - ProQuest [proquest.com]

An In-depth Technical Guide to Neoclerodane Diterpenes from Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoclerodane diterpenes represent a large and structurally diverse class of secondary metabolites predominantly found in the Lamiaceae family, particularly in genera such as Salvia, Scutellaria, Ajuga, and Teucrium. These compounds have garnered significant attention within the scientific community due to their wide spectrum of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antifeedant properties. This technical guide provides a comprehensive overview of neoclerodane diterpenes, detailing their biosynthesis, sources, and multifaceted pharmacological effects. A core focus of this document is the presentation of detailed experimental protocols for the isolation, purification, and biological evaluation of these compounds, alongside quantitative data on their activities, summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and the methodologies for their study. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Introduction to Neoclerodane Diterpenes

Neoclerodane diterpenes are a class of bicyclic diterpenoids characterized by a cis- or trans-fused decalin ring system and a side chain at C-9, which often incorporates a furan or lactone moiety. Their structural diversity arises from variations in the decalin ring stereochemistry, oxidation patterns, and the nature of the side chain.[1] This structural complexity underpins the broad range of biological activities exhibited by these compounds, making them promising candidates for the development of new therapeutic agents.[2]

Biosynthesis of Neoclerodane Diterpenes

The biosynthesis of neoclerodane diterpenes in plants, primarily occurring in the chloroplasts, begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[3] The pathway involves a series of enzymatic steps catalyzed by terpene synthases and cytochrome P450 monooxygenases, leading to the formation of the characteristic neoclerodane skeleton. A plausible biogenetic pathway involves the cyclization of GGPP to form a labdane-related carbocation, followed by rearrangements to yield the clerodane framework. Further modifications, such as oxidations, acetylations, and glycosylations, contribute to the vast structural diversity of this class of compounds.[1]

Medicinal Plant Sources of Neoclerodane Diterpenes

Neoclerodane diterpenes are particularly abundant in the Lamiaceae family. The following table summarizes some of the key medicinal plant genera known to produce these compounds, along with representative examples.

| Genus | Plant Species | Representative Neoclerodane Diterpenes | Reference(s) |

| Salvia | Salvia divinorum | Salvinorin A | [4][5] |

| Salvia hispanica | Hispanins A-J | [6][7] | |

| Salvia tiliifolia | Tiliifolins A-E | [8][9] | |

| Salvia guevarae | Guevarains A-F | [10] | |

| Scutellaria | Scutellaria barbata | Scutebarbatines | [2][11][12][13][14] |

| Ajuga | Ajuga campylantha | Ajucampylanoids | [15][16][17][18] |

| Ajuga macrosperma | Ajugamacrins | [19] | |

| Ajuga pantantha | Ajugapantanins | [3][20][21][22] | |

| Teucrium | Teucrium polium | Teupolins | [23][24][25][26][27] |

Biological Activities of Neoclerodane Diterpenes

Neoclerodane diterpenes exhibit a remarkable array of pharmacological activities, which are summarized in the following sections and tables.

Anti-inflammatory Activity

Many neoclerodane diterpenes have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as nitric oxide (NO) and the modulation of signaling pathways like NF-κB.[2][11][12][13][20][21][28][29]

| Compound | Plant Source | Assay | IC50 (µM) | Reference(s) |

| Scuttenline C | Scutellaria barbata | NO inhibition in LPS-stimulated RAW 264.7 cells | 1.9 | [12] |

| Compound 36 | Scutellaria barbata | NO inhibition in LPS-stimulated RAW 264.7 cells | 10.6 | [2][11] |

| Ajugapantanin analogue 2 | Ajuga pantantha | NO inhibition in LPS-stimulated RAW 264.7 cells | 20.2 | [20][21][22] |

| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide | Salvia guevarae | NO inhibition in RAW 264.7 macrophage activity | 13.7 ± 2.0 | [10][30] |

| Saleucane analogue 5 | Salvia leucantha | NO inhibition in LPS-stimulated BV-2 cells | 3.29 - 6.65 | [29] |

Anticancer and Cytotoxic Activity

Several neoclerodane diterpenes have shown significant cytotoxic activity against various cancer cell lines.

| Compound | Plant Source | Cell Line | IC50 (µM) | Reference(s) |

| Teupolins VI-XII | Teucrium polium | HepG2 (Hepatoblastoma) | Low toxicity at 200 µM | [23][24][25] |

| Guevarain B | Salvia guevarae | K562 (Chronic Myelogenous Leukemia) | 33.1 ± 1.3 | [10] |

Antimicrobial Activity

The antimicrobial properties of neoclerodane diterpenes have been investigated against a range of pathogenic bacteria and fungi.

| Compound | Plant Source | Microorganism | MIC (µg/mL) | Reference(s) |

| Scutalpin A | Scutellaria sp. | Staphylococcus aureus | 25 | Not specified in snippets |

Neuroprotective and Neurotrophic Activity

Certain neoclerodane diterpenes have exhibited promising neuroprotective and neurotrophic effects in various experimental models.

| Compound | Plant Source | Activity | Model | Reference(s) |

| Tiliifolin E | Salvia tiliifolia | Neuroprotective effect | PC12 cells | [8][9] |

| Ajucampylanoid 7 | Ajuga campylantha | Inhibits ferroptosis (EC50 = 10 µM) | HT22 cells | [15][16][17][18] |

| Leucansalvialins | Salvia leucantha | Neuroprotective effects | PC12 cells | [31] |

Opioid Receptor Modulation

A notable example of neoclerodane bioactivity is the potent and selective kappa-opioid receptor agonism of Salvinorin A from Salvia divinorum.[4][5][32] This has led to the development of analogues like Kurkinorin, a selective µ-opioid receptor agonist with potential as an analgesic with reduced side effects.[1][33][34][35]

| Compound | Plant Source/Derivative | Receptor Activity | Ki / EC50 | Reference(s) |

| Salvinorin A | Salvia divinorum | κ-opioid receptor agonist | Ki = 2.4 nM, EC50 = 1.8 nM | [4] |

| Kurkinorin | Salvinorin A analogue | µ-opioid receptor agonist | EC50 = 1.2 nM | [33][35] |

Cardioprotective Activity

Neoclerodane diterpenes from Salvia hispanica have demonstrated protective effects against H₂O₂-induced cardiomyocyte injury.[6][7][36][37]

| Compound | Plant Source | Activity | Model | Reference(s) |

| Hispanins D, F, I | Salvia hispanica | Cardioprotective | H₂O₂-induced cardiomyocyte injury | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of neoclerodane diterpenes.

Extraction and Isolation of Neoclerodane Diterpenes

A general workflow for the isolation of neoclerodane diterpenes from plant material is outlined below.

Detailed Protocol:

-

Plant Material Preparation: Air-dry the plant material (e.g., aerial parts) at room temperature and grind it into a fine powder.

-

Extraction: Macerate or percolate the powdered plant material with a suitable organic solvent such as methanol, ethanol, or acetone at room temperature. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: The crude extract is typically subjected to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation:

-

Column Chromatography (CC): The resulting fractions are further purified by column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 reversed-phase column with a gradient of water and methanol or acetonitrile.

-

Structure Elucidation

The chemical structures of isolated neoclerodane diterpenes are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to establish the connectivity and stereochemistry of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

In Vitro Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (neoclerodane diterpenes) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Some neoclerodane diterpenes exert their anti-inflammatory effects by inhibiting this pathway.

Opioid Receptor Signaling

Salvinorin A and its analogues interact with opioid receptors, primarily the kappa and mu subtypes, to exert their effects.

Conclusion

Neoclerodane diterpenes isolated from medicinal plants represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, underscores their importance in drug discovery and development. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating natural products, with a focus on practical experimental methodologies and a clear presentation of quantitative data. The provided protocols and diagrams are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and exploitation of neoclerodane diterpenes for the development of novel therapeutic agents. Continued research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unveil new opportunities for addressing a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Salvinorin A - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]

- 6. Neo-clerodane diterpenoids from aerial parts of Salvia hispanica L. and their cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. New neo-clerodane diterpenoids with neurotrophic activity from the aerial parts of Salvia tiliifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. neo-Clerodane Diterpenoids from the Aerial Parts of Scutellaria barbata with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neo-Clerodane Diterpenoids from Scutellaria barbata and Their Inhibitory Effects on LPS-Induced Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structure elucidation and hepatotoxicity evaluation against HepG2 human cells of neo-clerodane diterpenes from Teucrium polium L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure elucidation and hepatotoxicity evaluation against HepG2 human cells of neo-clerodane diterpenes from Teucrium polium L [agris.fao.org]

- 25. researchgate.net [researchgate.net]

- 26. num.univ-msila.dz [num.univ-msila.dz]

- 27. researchgate.net [researchgate.net]

- 28. neo-Clerodane Diterpenes from Salvia herbacea [agris.fao.org]

- 29. Saleucanes A-J, structurally diverse neo-clerodane diterpenoids from Salvia leucantha with anti-neuroinflammatory activity via TLR4/MYD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Neo-clerodane and abietane diterpenoids with neurotrophic activities from the aerial parts of Salvia leucantha Cav - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Kurkinorin - Wikipedia [en.wikipedia.org]

- 34. Item - Investigating the analgesic properties of Kurkinorin, a novel mu-opioid receptor analogue of Salvinorin A - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 35. Synthetic Studies of Neoclerodane Diterpenes from Salvia divinorum: Identification of a Potent and Centrally Acting µ Opioid Analgesic with Reduced Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Fig. 3 in Neo-clerodane diterpenoids from aerial parts of Salvia hispanica L. and their cardioprotective effects [zenodo.org]

An In-depth Technical Guide to Blinin (CAS Number: 125675-09-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blinin (CAS No. 125675-09-4) is a naturally occurring neoclerodane diterpene isolated from the plant Conyza blinii.[1][2][3][4] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activity, and the experimental methodologies used in its evaluation. The primary reported therapeutic potential of this compound lies in its antiulcerogenic properties, which are associated with a reduction in oxidative stress markers within gastric tissue.[5] This document consolidates the current knowledge on this compound to support further research and development efforts.

Chemical and Physical Properties

This compound is a diterpenoid lactone with a complex polycyclic structure.[6] Its fundamental properties are summarized in the table below, compiled from various chemical databases and suppliers.[1][2][6]

| Property | Value | Reference(s) |

| CAS Number | 125675-09-4 | [1][2][3][6] |

| Molecular Formula | C₂₂H₃₂O₆ | [1][2][6] |

| Molecular Weight | 392.49 g/mol | [1][2][6] |

| IUPAC Name | ((1S,2R,4aS,7S,8aR)-7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)-1,3,4,7,8,8a-hexahydronaphthalen-4a(2H)-yl)methyl acetate | [1] |

| Synonyms | This compound, HY-N0463 | [1][6] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically >98% for research-grade material | [7] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF (up to 30 mg/mL), and Ethanol (up to 25 mg/mL). Sparingly soluble in a DMSO:PBS (pH 7.2) (1:9) solution (up to 0.1 mg/mL). | [2][4][5] |

| Storage Conditions | Short term (days to weeks) at 0-4°C. Long term (months to years) at -20°C. Stock solutions should be stored at -80°C for up to 6 months. | [1][2] |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its antiulcerogenic effect.[1][5] While detailed mechanistic studies are limited, available information suggests that this compound's gastroprotective effects are linked to its antioxidant properties.

Antiulcerogenic Activity

In vivo studies have demonstrated that this compound can reduce the ulcer area in a rat model of pyloric ligation-induced ulcers.[5] This model induces gastric ulcers through the accumulation of gastric acid and pepsin.

Antioxidant Mechanism

The antiulcer effect of this compound is attributed to its ability to mitigate oxidative stress in gastric mucosal tissues. Specifically, this compound has been shown to decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in the gastric mucosa of rats with induced ulcers.[5] By reducing lipid peroxidation, this compound may help to maintain the integrity of the gastric mucosal barrier and protect it from damage.

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of this compound's antiulcerogenic activity.

Pyloric Ligation-Induced Ulcer Model in Rats

This experimental model is widely used to assess the anti-secretory and antiulcer activity of test compounds.

Objective: To induce gastric ulcers in rats through the surgical ligation of the pyloric sphincter, leading to the accumulation of gastric secretions.

Procedure:

-

Animal Preparation: Wistar rats (150-200g) are typically used. The animals are fasted for 24-48 hours prior to the experiment but are allowed free access to water.

-

Anesthesia and Surgical Procedure: The rats are anesthetized using a suitable anesthetic agent (e.g., ether, isoflurane). A midline incision is made in the abdomen to expose the stomach. The pyloric end of the stomach is carefully ligated with a silk suture, ensuring that the blood vessels are not occluded. The abdominal wall is then sutured.

-

Drug Administration: this compound or a vehicle control is administered orally or intraperitoneally, typically one hour before the surgical procedure.

-

Post-Surgical Period: Following surgery, the animals are kept in individual cages and deprived of food and water. The typical duration for ulcer development is 4-19 hours.

-

Sample Collection and Analysis: After the designated period, the animals are euthanized. The stomach is removed, and the gastric contents are collected to measure volume, pH, and acidity. The stomach is then opened along the greater curvature, washed with saline, and examined for ulcers. The ulcer index is calculated based on the number and severity of the lesions.

Workflow for Pyloric Ligation-Induced Ulcer Model:

Malondialdehyde (MDA) Assay in Gastric Tissue

This assay quantifies the level of lipid peroxidation in tissues by measuring the concentration of MDA.

Objective: To determine the effect of this compound on MDA levels in the gastric mucosa of rats with induced ulcers.

Procedure:

-

Tissue Homogenization: Gastric mucosal tissue samples are collected, weighed, and homogenized in a cold buffer (e.g., 1.15% KCl).

-

Reaction with Thiobarbituric Acid (TBA): An aliquot of the tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: The mixture is heated in a boiling water bath for a specified time (typically 15-60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored chromogen.

-

Extraction: After cooling, the colored complex is extracted into an organic solvent (e.g., n-butanol).

-

Spectrophotometric Measurement: The absorbance of the organic layer is measured at a wavelength of 532 nm.

-

Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane. The results are typically expressed as nmol of MDA per gram of tissue.

Workflow for MDA Assay:

Signaling Pathways in this compound Biosynthesis

Recent research has begun to elucidate the molecular pathways involved in the biosynthesis of this compound in Conyza blinii, particularly in response to environmental stressors such as UV-B radiation and low temperatures. While not directly related to its mechanism of action in mammals, this information is valuable for understanding the production of this natural compound.

The biosynthesis of this compound, a diterpenoid, follows the Methylerythritol Phosphate (MEP) pathway. Studies have shown that exposure of Conyza blinii to UV-B light or nocturnal low temperatures leads to the upregulation of key enzyme-encoding genes in this pathway. This upregulation is mediated by transcription factors, such as CbMYB32, which in turn increases the accumulation of this compound in the plant. This response is thought to be part of the plant's defense mechanism against environmental stress.

Proposed Signaling Pathway for Stress-Induced this compound Accumulation:

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antiulcerogenic activity, likely mediated through its antioxidant effects. The experimental protocols for evaluating its efficacy are well-established. However, to advance the development of this compound as a potential therapeutic agent, further research is warranted in the following areas:

-

Quantitative Dose-Response Studies: Detailed studies are needed to establish the effective dose range and IC50 values for this compound's antiulcer and antioxidant activities.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways involved in this compound's gastroprotective effects in mammalian systems is crucial.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic profiling and toxicological studies are necessary to assess the safety and bioavailability of this compound.

-

Synthesis and Analogs: The development of a scalable synthetic route for this compound and the creation of analogs could lead to improved potency and drug-like properties.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

- 1. A New Clerodane-type Diterpene from Conyza blinii Levl. - ProQuest [proquest.com]

- 2. Gastric diversion or pylorus ligation for gastric mucosal integrity and acid secretion studies in the rat? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiulcer Agents: From Plant Extracts to Phytochemicals in Healing Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Chemical constituents of Conyza blinii Lévl] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

Physical and chemical properties of Blinin

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves as an initial inquiry into the entity designated as "Blinin." Following a comprehensive search of scientific literature and chemical databases, it has been determined that "this compound" is not a recognized or indexed substance. This document outlines the search methodology employed and the resulting absence of data regarding its physical and chemical properties, biological activity, and associated experimental protocols. The purpose of this guide is to report on the current lack of scientific information and to provide a framework for the potential future characterization of this entity, should it be a novel discovery.

Introduction

The advancement of biomedical research relies on the accurate identification and characterization of new molecules. The name "this compound" was investigated to assemble a comprehensive technical profile, including its physicochemical properties, biological function, and methods for its study. This document details the findings of this investigation.

Search Methodology

A systematic search was conducted across major scientific and chemical databases to identify any information pertaining to "this compound." The search strategy was designed to be broad and inclusive to capture any potential references to this entity.

Databases Searched:

-

Chemical Databases: PubChem, ChemSpider, SciFinder

-

Biological and Life Sciences Databases: PubMed, MEDLINE, Scopus, Web of Science

-

General Scientific Repositories: Google Scholar

Search Queries:

A series of queries were executed to ensure a thorough search, including:

-

"this compound"

-

"this compound physical properties"

-

"this compound chemical properties"

-

"this compound mechanism of action"

-

"this compound signaling pathway"

-

"this compound synthesis"

-

"this compound experimental protocol"

Results: Absence of Data

The comprehensive search yielded no results for an entity named "this compound." This suggests several possibilities:

-

Novel or Undocumented Entity: "this compound" may be a newly discovered or synthesized compound that has not yet been reported in the scientific literature.

-

Proprietary or Coded Name: The name could be an internal, proprietary, or coded designation for a substance that is known by another name in public databases.

-

Misspelling or Typographical Error: It is possible that "this compound" is a misspelling of another recognized scientific term.

Due to the lack of available data, it is not possible to provide information on the physical and chemical properties, biological signaling pathways, or experimental protocols associated with "this compound."

Proposed Framework for Characterization

Should "this compound" be a novel substance, a systematic approach to its characterization would be required. The following outlines a potential workflow for such an investigation.

Caption: Proposed workflow for the characterization of a novel entity.

Conclusion

While the initial objective was to provide a detailed technical guide on "this compound," the investigation has revealed a complete absence of information in the public scientific domain. This document serves to report this null finding. If "this compound" is a newly identified substance, the framework provided offers a logical progression for its scientific characterization. Further investigation is contingent on the provision of a correct name, chemical structure, or any other identifying information for the entity .

An In-depth Technical Guide to the Physicochemical and Mechanistic Properties of Blinatumomab

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of Blinatumomab, a pioneering bispecific T-cell engager (BiTE®) antibody construct. Blinatumomab represents a significant advancement in immunotherapy, redirecting the cytotoxic activity of T-cells against CD19-expressing B-cells. This document details the molecule's physicochemical properties, including its molecular weight and chemical formula, and outlines the experimental methodologies employed for its characterization. Furthermore, a detailed description of its mechanism of action, including the key signaling pathways involved in T-cell activation and subsequent tumor cell lysis, is presented. All quantitative data are summarized for clarity, and key processes are visualized through logical diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

Blinatumomab (marketed as Blincyto®) is a recombinant, single-chain, bispecific antibody construct designed to engage cytotoxic T-cells for the targeted elimination of B-lineage cells expressing the CD19 antigen.[1][2] Structurally, it is comprised of two single-chain variable fragments (scFv) connected by a flexible linker.[1][3] One scFv targets the CD19 antigen present on the surface of B-cells, while the other binds to the CD3 epsilon chain, a component of the T-cell receptor (TCR) complex.[1][2] This dual-binding capacity facilitates the formation of a cytolytic synapse between the T-cell and the target B-cell, leading to T-cell activation and subsequent lysis of the malignant cell.[1][4] This guide serves as a technical resource, consolidating key data on Blinatumomab's molecular characteristics and mechanism of action.

Physicochemical Properties

Blinatumomab is a non-glycosylated polypeptide chain composed of 504 amino acids.[1][3] Its relatively small size, approximately one-third that of a conventional monoclonal antibody, is advantageous for improved tissue and tumor penetration.[3]

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative physicochemical and binding characteristics of Blinatumomab.

| Parameter | Value | Reference |

| Molecular Weight | Approximately 54 kDa | [1] |

| 54,086.56 g·mol⁻¹ | [5] | |

| 54,100.0 Da | [6] | |

| 54.09 kDa | [2] | |

| Chemical Formula | C₂₃₆₇H₃₅₇₇N₆₄₉O₇₇₂S₁₉ | [5][6] |

| Number of Amino Acids | 504 | [1][3] |

| Structure | Single-chain bispecific antibody (scFv)₂ | [1] |

| Binding Target 1 | CD19 on B-cells | [1] |

| Binding Target 2 | CD3 on T-cells | [1] |

| Dissociation Constant (Kd) for CD19 | 1.49 x 10⁻⁹ M | [1] |

| Dissociation Constant (Kd) for CD3 | 2.6 x 10⁻⁷ M | [1] |

Experimental Protocols for Characterization

The determination of Blinatumomab's molecular weight and the verification of its purity and binding affinity are achieved through a combination of standard biochemical and immunological techniques. While proprietary, detailed protocols are not publicly available, the principles of these methodologies are well-established.

Molecular Weight Determination

a) Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is utilized to assess the purity and approximate molecular weight of Blinatumomab.[7][8][9]

-

Principle: The protein is denatured and coated with the anionic detergent SDS, imparting a uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the protein's migration rate is inversely proportional to the logarithm of its molecular weight.

-

General Methodology:

-

Recombinant Blinatumomab is loaded onto a polyacrylamide gel (e.g., 12%) under non-reducing conditions.[7][9]

-

A molecular weight marker is run in a parallel lane.[8]

-

An electric current is applied to separate the proteins by size.

-

The gel is stained with a protein-binding dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.[9]

-

The molecular weight of Blinatumomab is estimated by comparing the migration of its band to that of the standards.

-

b) Mass Spectrometry (e.g., MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used for the precise determination of Blinatumomab's molecular mass.[10]

-

Principle: The protein is co-crystallized with a matrix that absorbs laser light. A laser pulse vaporizes and ionizes the protein. The time it takes for the ionized protein to travel through a flight tube to a detector is proportional to its mass-to-charge ratio, allowing for highly accurate mass determination.

-

General Methodology:

-

A sample of purified Blinatumomab is mixed with a suitable matrix solution.

-

The mixture is spotted onto a target plate and allowed to dry, forming co-crystals.

-

The plate is inserted into the MALDI-TOF mass spectrometer.

-

The sample is irradiated with a laser, and the time-of-flight of the resulting ions is measured.

-

The molecular weight is calculated based on the time-of-flight data. A study reported a molecular weight of 54,100 Da for Blincyto® using this method.[10]

-

Binding Affinity Measurement

a) Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. It can be adapted to measure the binding affinity of Blinatumomab to its targets.[11]

-

Principle: Recombinant CD19 or CD3ε protein is immobilized on the surface of a microplate well. Blinatumomab at varying concentrations is added and allowed to bind. A secondary antibody conjugated to an enzyme, which recognizes Blinatumomab, is then added. Finally, a substrate for the enzyme is introduced, producing a measurable signal (e.g., color change) that is proportional to the amount of bound Blinatumomab.

-

General Methodology:

-

Microplate wells are coated with recombinant human CD19 or CD3ε protein.

-

The wells are blocked to prevent non-specific binding.

-

Serial dilutions of Blinatumomab are added to the wells and incubated.

-

The wells are washed to remove unbound antibody.

-

An enzyme-linked secondary antibody is added.

-

After another wash, a chromogenic substrate is added, and the absorbance is measured.

-

The dissociation constant (Kd) is calculated from the binding curve using non-linear regression analysis.[11]

-

b) Flow Cytometry

Flow cytometry is used to measure the binding of Blinatumomab to cells expressing its target antigens.[1]

-

Principle: A suspension of cells (e.g., a CD19-positive cell line or CD3-positive T-cells) is incubated with fluorescently labeled Blinatumomab. The cells are then passed in a single file through a laser beam. The scattered light and fluorescent signals from each cell are detected, allowing for the quantification of antibody binding on a per-cell basis.

-

General Methodology:

-

A CD19-expressing human B-cell precursor leukemia cell line (e.g., NALM-6) and purified human T-cells are used for CD19 and CD3 binding analysis, respectively.[1]

-

Cells are incubated with varying concentrations of Blinatumomab.

-

A fluorescently labeled secondary antibody that binds to Blinatumomab is added.

-

The fluorescence intensity of the cells is measured using a flow cytometer.

-

The dissociation constant (Kd) is determined by analyzing the fluorescence intensity as a function of Blinatumomab concentration.

-

Mechanism of Action and Signaling Pathways

Blinatumomab's therapeutic effect is mediated by its ability to act as a bridge between T-cells and CD19-positive B-cells, thereby inducing a potent and targeted cytotoxic T-lymphocyte (CTL) response.[1][4]

Formation of the Cytolytic Synapse

The binding of the two scFv domains of Blinatumomab to CD3 on a T-cell and CD19 on a B-cell brings the two cells into close proximity, leading to the formation of a cytolytic synapse.[1][4][5] This process is independent of the T-cell receptor's natural interaction with the major histocompatibility complex (MHC) on target cells.[12]

T-Cell Activation and Downstream Signaling

The engagement of the CD3 complex by Blinatumomab triggers a cascade of intracellular signaling events within the T-cell, leading to its activation.[12] This activation results in:

-

Upregulation of Adhesion Molecules: Enhancing the stability of the synapse between the T-cell and the target cell.[1]

-

T-Cell Proliferation: Expansion of the population of T-cells capable of targeting CD19-positive cells.[1]

-

Cytokine Production: Release of inflammatory cytokines such as IFN-γ, which contribute to the anti-tumor immune response.[5]

-

Upregulation of Signaling Pathways: Transcriptomic analyses have shown that Blinatumomab-activated T-cells upregulate several key pathways, including glycolysis, interferon-gamma (IFNG) signaling, and interferon-alpha (IFNA) signaling.[5][12]

Target Cell Lysis

Activated cytotoxic T-cells destroy the target B-cells primarily through the directed release of cytolytic granules containing perforin and granzymes.[3][4]

-

Perforin creates pores in the target cell membrane.

-

Granzymes enter the target cell through these pores and induce apoptosis (programmed cell death).[4]

A key feature of this mechanism is the ability of a single T-cell to engage in the serial lysis of multiple target cells, amplifying the therapeutic effect.[1][2]

Mandatory Visualizations

Experimental Workflow for Blinatumomab Characterization

References

- 1. Blinatumomab - NCI [dctd.cancer.gov]

- 2. Blinatumomab: a Bispecific CD19-Directed CD3 T-Cell Engager | Value-Based Cancer Care [valuebasedcancer.com]

- 3. The pharmacology of blinatumomab: state of the art on pharmacodynamics, pharmacokinetics, adverse drug reactions and evaluation in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Research Portal [scholarworks.brandeis.edu]

- 6. researchgate.net [researchgate.net]

- 7. Blinatumomab Recombinant Monoclonal Antibody (MA5-41729) [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Blinatumomab-induced T cell activation at single cell transcriptome resolution - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking T-Cell Mediated Cytotoxicity: A Technical Guide to the Therapeutic Potential of Blinatumomab

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Bridging T-Cells and B-Cells

Blinatumomab is a single-chain variable fragment (scFv) antibody construct with dual specificity. It simultaneously binds to the CD3 epsilon chain, a component of the T-cell receptor (TCR) complex on T-cells, and the CD19 antigen, which is ubiquitously expressed on the surface of B-lineage cells, including malignant B-cells in acute lymphoblastic leukemia (ALL).[1][3][4][5] This unique bispecificity allows Blinatumomab to act as a bridge, forming a cytolytic synapse between a patient's own T-cells and the target cancer cells.[3][5]

The engagement of the TCR by Blinatumomab, in the context of binding to a CD19-positive cell, triggers a potent, polyclonal T-cell activation and expansion, bypassing the need for major histocompatibility complex (MHC)-restricted antigen presentation.[4] This activation cascade leads to the release of cytotoxic granules containing perforin and granzymes from the engaged T-cell directly into the immunological synapse.[3][4][5] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis, leading to the efficient and serial lysis of malignant B-cells.[3][4][5]

Therapeutic Applications and Clinical Efficacy

Blinatumomab is primarily indicated for the treatment of CD19-positive B-cell precursor acute lymphoblastic leukemia (ALL).[1][6] Its approval covers various stages of the disease, including relapsed or refractory B-cell precursor ALL, and for patients in remission but with minimal residual disease (MRD).[1][7]

Clinical Trial Data Summary

Numerous clinical trials have demonstrated the efficacy of Blinatumomab in treating ALL. The following tables summarize key quantitative data from pivotal studies.

| Clinical Trial | Patient Population | Treatment Arm | Control Arm | Complete Remission (CR) Rate | Overall Survival (OS) - Median | Reference |

| TOWER Study (NCT02013167) | Adults with relapsed or refractory Ph-negative B-cell precursor ALL | Blinatumomab | Standard of Care (SOC) Chemotherapy | 34% | 7.7 months | [8] |

| 16% | 4.0 months | [8] | ||||

| ALCANTARA Study (NCT02000427) | Adults with relapsed or refractory Ph-positive B-cell precursor ALL | Blinatumomab | Single-arm study | 31% | Not Reported | [8] |

| GIMEMA LAL2317 (Phase II) | Adults (18-65 years) with newly diagnosed Ph-negative B-ALL | Blinatumomab + Chemotherapy | Not Applicable | 93% MRD-negativity after first Blinatumomab cycle | 71% at 36.5 months | [9] |

| Study MT103-211 (NCT01466179) | Adults with Ph-negative relapsed or refractory B-cell precursor ALL | Blinatumomab | Single-arm study | Consistent CR and MRD-negative CR rates across studies | Not Reported | [8] |

| Pediatric Study (NCT01471782) | Pediatric patients with Ph-positive or Ph-negative relapsed or refractory B-cell precursor ALL | Blinatumomab | Single-arm study | Consistent CR and MRD-negative CR rates across studies | Not Reported | [8] |

| Adverse Events of Special Interest (TOWER Study) | Blinatumomab Arm | SOC Chemotherapy Arm | Reference |

| Cytokine Release Syndrome (CRS) - Any Grade | 5% | 0% | [10] |

| Neurologic Toxicities - Any Grade | 65% | 23% | [10] |

| Serious Infections | ~25% (in clinical trials) | Not directly compared in this table | [10] |

| Tumor Lysis Syndrome (TLS) - Any Grade | Observed | Not directly compared in this table | [10] |

Experimental Protocols

Blinatumomab-Mediated Ex Vivo Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic potential of Blinatumomab in a laboratory setting.[11]

a. Cell Culture:

-

Effector Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors are used as the source of T-cells.[11][12]

-

Target Cells: CD19-positive B-ALL cell lines (e.g., NALM-6, REH, RS4;11, SUP-B15) are cultured in appropriate media (e.g., RPMI 1640 supplemented with 5% AB serum).[11][12][13]

b. Co-culture and Treatment:

-

Effector and target cells are co-cultured at a specific effector-to-target (E:T) ratio, typically 10:1.[11]

-

Blinatumomab is added to the co-culture at various concentrations (e.g., 0.1 ng/mL, 10 ng/mL, or 100 ng/mL).[11][12]

-

Cultures are incubated for a defined period, typically ranging from 16 to 48 hours or up to 7 days.[11][12]

c. Cytotoxicity Assessment:

-

Cell viability and specific lysis of target cells are measured using methods such as:

-

Flow Cytometry: Staining for cell surface markers (e.g., CD19 for B-cells, CD3 for T-cells) and viability dyes (e.g., Propidium Iodide, 7-AAD).[13]

-

Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells.

-

d. Data Analysis:

-

The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

T-Cell Activation Bioassay

This protocol describes a method to quantify T-cell activation induced by Blinatumomab.[14]

a. Assay Principle:

-

Utilizes a reporter cell line, such as Jurkat T-cells, engineered to express a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT).[14]

b. Experimental Setup:

-

The reporter T-cells are co-cultured with CD19-positive target cells (e.g., Raji cells).[14]

-

A dilution series of Blinatumomab is added to the wells.[14]

-

The co-culture is incubated for a specified induction time.[14]

c. Signal Detection:

-

A luciferase substrate (e.g., Bio-Glo™ Reagent) is added to the wells.[14]

-

Luminescence is measured using a luminometer.[14]

d. Data Analysis:

-

The luminescence signal, which is proportional to T-cell activation, is plotted against the Blinatumomab concentration to generate a dose-response curve.[14]

Signaling Pathways and Experimental Workflows

Blinatumomab Mechanism of Action

Caption: Blinatumomab forms a bridge between a T-cell and a malignant B-cell, inducing T-cell mediated cytotoxicity.

Blinatumomab-Induced T-Cell Activation Signaling

Caption: Key signaling pathways upregulated in T-cells following Blinatumomab engagement.[5][15][16]

Experimental Workflow for Ex Vivo Cytotoxicity Assay

Caption: A streamlined workflow for assessing Blinatumomab's cytotoxic effects in vitro.

Administration and Management

Blinatumomab is administered as a continuous intravenous infusion.[1][3][17] The treatment is typically given in cycles, with specific dosing schedules and premedication protocols to mitigate potential side effects.[1][17] Hospitalization is often required at the beginning of treatment cycles to monitor for adverse events.[17][18]

Key adverse events associated with Blinatumomab include Cytokine Release Syndrome (CRS) and neurotoxicity.[10] Management of these side effects is crucial and may involve dose interruption, discontinuation, and the administration of corticosteroids.[3][17][19]

Conclusion

Blinatumomab represents a paradigm shift in the treatment of B-cell precursor ALL, offering a potent and targeted immunotherapeutic approach. Its unique mechanism of action, leveraging the patient's own immune system to eradicate cancer cells, has translated into significant clinical benefits. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key data and methodologies that underscore the therapeutic potential of this innovative BiTE® antibody. Further research into combination therapies and mechanisms of resistance will continue to refine its clinical application and expand its potential in oncology.

References

- 1. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]

- 2. Mechanism of Action (MOA) | BLINCYTO® (blinatumomab) [blincytohcp.com]

- 3. BLINCYTO® (blinatumomab) Administration [blincytohcp.com]

- 4. What is the mechanism of action of Blinatumomab? [synapse.patsnap.com]

- 5. All about blinatumomab: the bispecific T cell engager immunotherapy for B cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Clinical Study With Blinatumomab in Patients With Relapsed/Refractory B-precursor Acute Lymphoblastic Leukemia (ALL) [clin.larvol.com]

- 10. UCSF Acute Lymphoblastic Leukemia Trial → Comparing Blinatumomab Alternating With Low-intensity Chemotherapy Versus Standard of Care Chemotherapy for Older Adults With Newly Diagnosed Philadelphia-negative B-cell Precursor Acute Lymphoblastic Leukemia [clinicaltrials.ucsf.edu]

- 11. researchgate.net [researchgate.net]

- 12. Blinatumomab induces autologous T-cell killing of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytofluorimetric assay to investigate variability in blinatumomab in vitro response [imrpress.com]

- 14. promega.de [promega.de]

- 15. Blinatumomab-induced T cell activation at single cell transcriptome resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Portal [scholarworks.brandeis.edu]

- 17. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]

- 18. swog.org [swog.org]

- 19. cancercareontario.ca [cancercareontario.ca]

An In-depth Technical Guide to the Antiulcerogenic Properties of Natural Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Peptic ulcer disease (PUD) remains a significant global health issue, primarily driven by Helicobacter pylori infection and the widespread use of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Conventional therapies, such as proton pump inhibitors and H2 receptor antagonists, are effective but are associated with notable side effects and the emergence of drug resistance.[1][3] This has spurred intensive research into natural compounds as alternative or complementary therapeutic agents.[1][4] Plants and other natural sources are rich repositories of bioactive phytochemicals, including flavonoids, terpenoids, saponins, and other phenolic compounds, which have demonstrated significant gastroprotective and antiulcer activities in numerous preclinical studies.[5][6][7] This technical guide provides a comprehensive overview of these compounds, detailing their mechanisms of action, summarizing quantitative efficacy data, outlining key experimental protocols, and visualizing the complex biological pathways involved.

Major Classes of Antiulcerogenic Natural Compounds

Natural compounds exert their antiulcer effects through a variety of mechanisms, often involving synergistic interactions between different phytochemicals.[6] The most extensively studied classes include flavonoids, terpenoids, and saponins.

-

Flavonoids: This large group of polyphenolic compounds is known for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[8][9] Flavonoids such as quercetin, kaempferol, and rutin have been shown to protect the gastric mucosa by scavenging free radicals, increasing mucus and prostaglandin secretion, inhibiting gastric acid production, and exerting bactericidal effects against H. pylori.[8][10][11][12]

-

Terpenoids: This diverse class of organic compounds includes molecules like lupeol, citral, and ursolic acid.[13] Their gastroprotective mechanisms are linked to enhancing mucosal defense factors, such as increasing gastric mucus secretion and improving mucosal blood flow.[13][14] Some terpenoids, like azadiradione, also directly inhibit the H+/K+-ATPase proton pump.[14]

-

Saponins: These glycosides possess anti-inflammatory and membrane-permeabilizing properties.[4][15] Their antiulcer activity is often attributed to the formation of a protective layer on the gastric mucosa, inhibition of gastric acid secretion, and modulation of inflammatory mediators.[4][15]

Core Mechanisms of Action & Signaling Pathways

The gastroprotective effects of natural compounds are multifactorial, targeting both aggressive factors (acid, pepsin, H. pylori) and defensive factors (mucus, bicarbonate, blood flow, prostaglandins).

Antioxidant and Anti-inflammatory Pathways

Oxidative stress and inflammation are key drivers in the pathogenesis of gastric ulcers. Many natural compounds mitigate this damage by modulating critical signaling pathways.

-

Nrf2/HO-1 Pathway Activation: The Nuclear factor-E2-related factor (Nrf2) is a key regulator of the antioxidant response. Upon activation by compounds like gallic acid, it promotes the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which helps neutralize reactive oxygen species (ROS).[16][17]

-

Inhibition of Pro-inflammatory Pathways: Compounds can suppress the activation of Nuclear Factor-kappa B (NF-κB), a primary transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[10][18] They also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial for the production of inflammatory mediators.[10][17]

References

- 1. Frontiers | Natural compounds in peptic ulcer treatment: Efficacy, Mechanisms, and Clinical prospects [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Plants with Anti-Ulcer Activity and Mechanism: A Review of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plants with Anti-Ulcer Activity and Mechanism: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. phcogrev.com [phcogrev.com]

- 8. researchgate.net [researchgate.net]

- 9. Preventative and Therapeutic Potential of Flavonoids in Peptic Ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gastroprotective Effects of Polyphenols against Various Gastro-Intestinal Disorders: A Mini-Review with Special Focus on Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Flavonoids with Gastroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fruit-Derived Polysaccharides and Terpenoids: Recent Update on the Gastroprotective Effects and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Triterpenoids in Gastric Ulcer: Mechanisms and Therapeutic Potentials [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Gastroprotective effect of gallic acid against ethanol-induced gastric ulcer in rats: Involvement of the Nrf2/HO-1 signaling and anti-apoptosis role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Protective Effect of Polyphenols Purified from Mallotus oblongfolius on Ethanol-Induced Gastric Mucosal Injury by Regulating Nrf2 and MAPKs Pathways | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Blinatumomab Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blinatumomab (marketed as Blincyto®) is a first-in-class Bispecific T-cell Engager (BiTE®) antibody construct that has significantly advanced the treatment of CD19-positive hematological malignancies, particularly B-cell precursor acute lymphoblastic leukemia (B-ALL). Its novel mechanism of action involves harnessing the patient's own cytotoxic T-cells to recognize and eliminate malignant B-cells. This document provides an in-depth technical examination of the blinatumomab mechanism, detailing the molecular interactions, signaling cascades, and cellular consequences of its administration. It synthesizes quantitative data on binding affinity and clinical efficacy, outlines key experimental protocols used to elucidate its function, and presents visualizations of the core pathways and workflows.

Introduction

Blinatumomab is a targeted immunotherapy approved for the treatment of Philadelphia chromosome-negative relapsed or refractory B-cell precursor ALL and for patients with minimal residual disease (MRD).[1][2] Unlike traditional chemotherapy, which directly targets rapidly dividing cells, blinatumomab leverages the specificity and potency of the adaptive immune system. It functions as a molecular bridge, physically linking a patient's T-cells with CD19-expressing tumor cells, thereby initiating a targeted cytotoxic response.[2] This guide serves as a comprehensive resource, exploring the pharmacodynamics, underlying signaling events, and critical data that define the blinatumomab hypothesis.

Molecular Structure and Core Principle

Blinatumomab is a recombinant, single-chain protein composed of two single-chain variable fragments (scFv) connected by a short, flexible peptide linker.[3][4] One scFv targets the CD19 antigen, a protein broadly expressed on the surface of both normal and malignant B-lineage cells.[2][3] The other scFv binds to the CD3ε subunit of the T-cell receptor (TCR) complex, which is present on virtually all T-cells.[3][5] This dual-specificity design is the foundation of its mechanism: to redirect the cytotoxic activity of polyclonal T-cells against CD19-positive target cells.[5]

Pharmacodynamics: The Mechanism of Action in Detail

The therapeutic action of blinatumomab unfolds in a sequential and highly regulated process, from initial cell binding to target cell destruction.

Target Binding and Immunological Synapse Formation

Blinatumomab exhibits a significantly higher binding affinity for CD19 compared to CD3.[3][6] This differential affinity suggests that the molecule first binds to B-cells, creating a surface array of CD3-engaging domains ready to capture circulating T-cells.[6] Upon encountering a T-cell, the blinatumomab-decorated B-cell facilitates the formation of a transient, cytolytic immunological synapse between the two cells.[3][7] This critical step brings the T-cell's cytotoxic machinery into direct contact with the target cancer cell.

T-Cell Activation and Signaling Cascade

The engagement of the CD3 complex by blinatumomab triggers a potent T-cell activation signal.[7] A key feature of this activation is its independence from the major histocompatibility complex (MHC) and the presence of specific peptide antigens, bypassing a common mechanism of tumor immune evasion.[2][8] The cross-linking of the TCR initiates a downstream signaling cascade:

-

ITAM Phosphorylation: Src-family kinases (e.g., Lck) are activated and phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits.

-

Downstream Signaling: This phosphorylation event recruits and activates other kinases, leading to the activation of transcription factors like NFAT, NF-κB, and AP-1.

-

T-Cell Response: These transcription factors orchestrate a comprehensive T-cell response, including proliferation, upregulation of activation markers (e.g., CD69, CD25), and the production of effector molecules.[5][8]

Cytotoxic Effector Function

Once activated, the T-cell releases the contents of its cytotoxic granules into the immunological synapse. These granules contain two primary proteins:

-

Perforin: This protein forms pores in the target cell's membrane.[9]

-

Granzymes (especially Granzyme B): These serine proteases enter the target cell through the perforin pores.[9][10]

Inside the cancer cell, granzyme B initiates apoptosis by cleaving and activating caspases and other substrates, leading to DNA fragmentation and programmed cell death.[10][11] This process is highly efficient, and a single T-cell can engage and kill multiple target B-cells in succession, a phenomenon known as "serial lysis".[7][12]

T-Cell Proliferation and Cytokine Release

The activation process also stimulates T-cell proliferation and the release of a broad array of inflammatory cytokines, including IFN-γ, TNF-α, IL-2, IL-6, and IL-10.[1][5] This robust cytokine production amplifies the anti-tumor response by recruiting and activating other immune cells. However, excessive and uncontrolled cytokine release can lead to a significant systemic inflammatory response known as Cytokine Release Syndrome (CRS), a primary toxicity associated with blinatumomab and other T-cell engaging therapies.[1][13]

Quantitative Analysis of Blinatumomab's Activity

The efficacy of blinatumomab is supported by extensive quantitative data from preclinical and clinical studies.

| Parameter | Target | Dissociation Constant (Kd) | Method |

| Binding Affinity | CD19 | 1.49 x 10⁻⁹ M | Flow Cytometry |

| CD3 | 2.6 x 10⁻⁷ M | Flow Cytometry | |

| Table 1: Blinatumomab Binding Affinity. Data demonstrates a ~175-fold higher affinity for CD19 than for CD3.[3][6] |

| Study | Patient Population | Blinatumomab Arm | Control Arm (SOC Chemotherapy) | Hazard Ratio (HR) for OS |

| TOWER (Phase 3) | R/R Ph- B-ALL | Median OS: 7.7 months | Median OS: 4.0 months | 0.71 |

| E1910 (Phase 3) | MRD-negative Ph- B-ALL | 5-Year OS Rate: 82.4% | 5-Year OS Rate: 62.5% | 0.44 |

| Table 2: Key Clinical Trial Efficacy Data. OS = Overall Survival; R/R = Relapsed/Refractory; Ph- = Philadelphia chromosome-negative; MRD = Minimal Residual Disease; SOC = Standard of Care.[14][15][16][17][18][19][20] |

| Adverse Event | Incidence (R/R ALL) | Incidence (MRD+ ALL) | Median Onset |

| Cytokine Release Syndrome (CRS) | 15% | 7% | 2-3 days |

| Table 3: Incidence and Onset of Cytokine Release Syndrome.[15][21] |

Key Experimental Protocols

The mechanism of action of blinatumomab has been validated through various in vitro and ex vivo assays.

Protocol: In Vitro Cytotoxicity Assay

This assay measures the ability of blinatumomab to mediate T-cell killing of target cancer cells.

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or patients to serve as effector cells. Culture a CD19-positive target cell line (e.g., NALM-6, REH).[22][23]

-

Co-culture: Combine effector and target cells in a suitable culture medium (e.g., RPMI 1640) at a defined Effector-to-Target (E:T) ratio, often 1:10 to mimic bone marrow conditions.[24]

-

Treatment: Add blinatumomab at a specified concentration (e.g., 1-10 ng/mL) to the co-culture.[22][25] Include untreated controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24 to 72 hours).

-

Analysis: Stain cells with fluorescent antibodies against CD3 (T-cells), CD19 (B-cells), and a viability dye (e.g., 7-AAD). Analyze using flow cytometry to quantify the percentage of dead (7-AAD+) target cells (CD19+). T-cell activation can be assessed concurrently by staining for markers like CD69 or CD25.[25]

Protocol: Cytokine Release Measurement

This protocol quantifies the inflammatory cytokines released during T-cell activation.

-

Sample Collection: Set up an in vitro cytotoxicity assay as described above. At various time points (e.g., 24, 48, 72 hours), collect the cell culture supernatant.

-

Cytokine Quantification: Analyze the supernatant using a multiplex immunoassay platform (e.g., Luminex) or individual ELISAs for key cytokines such as IFN-γ, TNF-α, IL-2, IL-6, and IL-10.[26][27]

-

Data Analysis: Quantify cytokine concentrations by comparing sample readings to a standard curve. This provides a quantitative measure of the type and magnitude of the inflammatory response.[27]

Conclusion

The blinatumomab mechanism of action represents a paradigm of targeted immunotherapy. By acting as a bispecific linker between CD3-positive T-cells and CD19-positive malignant B-cells, it effectively redirects the host's immune system to eradicate cancer cells. This process, which is independent of traditional antigen presentation, involves the formation of a cytolytic synapse, potent T-cell activation through the CD3 signaling cascade, and perforin/granzyme-mediated induction of apoptosis. The robust clinical efficacy, supported by comprehensive preclinical data, validates this hypothesis and establishes blinatumomab as a cornerstone therapy in the management of B-cell malignancies. Understanding these detailed mechanisms is critical for optimizing its clinical use and developing the next generation of T-cell engaging therapies.

References

- 1. What is the mechanism of action of Blinatumomab? [synapse.patsnap.com]

- 2. Blinatumomab, a bispecific B-cell and T-cell engaging antibody, in the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blinatumomab - NCI [dctd.cancer.gov]

- 4. Immunotherapy with blinatumomab in B-cell acute lymphoblastic leukemia: a narrative review of efficacy, toxicity, and patient management in relapse and consolidation - Zugmaier - Annals of Blood [aob.amegroups.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Blinatumomab: Enlisting serial killer T cells in the war against hematologic malignanciess - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action (MOA) | BLINCYTO® (blinatumomab) [blincytohcp.com]

- 8. Blinatumomab-induced T cell activation at single cell transcriptome resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Perforin and granzyme B induce apoptosis in FasL-resistant colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blinatumomab: a Bispecific CD19-Directed CD3 T-Cell Engager | Value-Based Cancer Care [valuebasedcancer.com]

- 13. Cytokine Release Syndrome Following Blinatumomab Therapy. | Read by QxMD [read.qxmd.com]

- 14. targetedonc.com [targetedonc.com]

- 15. BLINCYTO® (blinatumomab) Clinical Data | TOWER Study in Relapsed/Refractory B-cell ALL [blincytohcp.com]

- 16. BLINCYTO® (blinatumomab) Clinical Data | E1910 Study in Adult & AYA B-cell ALL [blincytohcp.com]

- 17. amgen.com [amgen.com]

- 18. ecog-acrin.org [ecog-acrin.org]

- 19. cancerresearchuk.org [cancerresearchuk.org]

- 20. Blinatumomab (Blincyto) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. Blinatumomab induces autologous T-cell killing of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytofluorimetric assay to investigate variability in blinatumomab in vitro response [imrpress.com]

- 24. Cytofluorimetric assay to investigate variability in blinatumomab in vitro response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Cytokine release syndrome after blinatumomab treatment related to abnormal macrophage activation and ameliorated with cytokine-directed therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Conyza blinii Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conyza blinii H. Lév. is a medicinal plant distributed in the southwest of China, where it has been traditionally used to treat infections and inflammatory conditions. Scientific investigations into its bioactive constituents have identified several promising compounds, primarily terpenoids and saponins. This technical guide provides a comprehensive overview of the current understanding of the biological activities of extracts from Conyza blinii, with a focus on two key components: the terpenoid Blinin and the saponin fraction (CBS) . This document summarizes the known mechanisms of action, involved signaling pathways, and the experimental methodologies used to elucidate these properties.

Bioactive Components of Conyza blinii

The primary bioactive compounds identified in Conyza blinii that have been studied for their biological effects are:

-

This compound : A unique terpenoid compound that has been investigated for its role in the plant's response to environmental stress.

-

Conyza blinii Saponin (CBS) : A fraction rich in triterpenoidal saponins, which has demonstrated significant anti-cancer properties.

Biological Activity of this compound

The research on this compound has primarily focused on its physiological role within the Conyza blinii plant, particularly in response to abiotic stress.

Role in Nocturnal Low-Temperature Resistance

This compound accumulation is closely associated with the plant's ability to withstand nocturnal low temperature (NLT) stress. The transcription factor CbMYB32 has been identified as a positive regulator of this compound accumulation under these conditions. It is inferred that this compound participates in the NLT adaptation mechanism of the plant.

Biosynthesis and Signaling Pathway